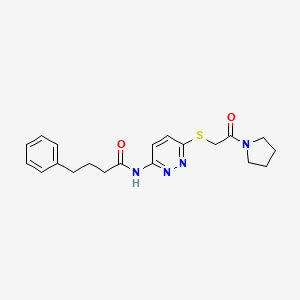

N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-4-phenylbutanamide

Description

N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-4-phenylbutanamide is a pyridazine-based compound featuring a thioether-linked 2-pyrrolidinone moiety and a 4-phenylbutanamide side chain. For instance, the condensation of thiol-containing intermediates with pyrrolidinone derivatives, followed by amide coupling, could be employed, as seen in the preparation of pyridine and pyrimidine analogs (e.g., via ethanol-mediated recrystallization or n-butanol-based heating) . The compound’s structure combines a pyridazine core—a heterocyclic scaffold known for pharmacological relevance—with a lipophilic phenylbutanamide group, which may influence solubility and receptor interactions.

Properties

IUPAC Name |

N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c25-18(10-6-9-16-7-2-1-3-8-16)21-17-11-12-19(23-22-17)27-15-20(26)24-13-4-5-14-24/h1-3,7-8,11-12H,4-6,9-10,13-15H2,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDKKTSHAFVWLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)NC(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-4-phenylbutanamide, also known as 2,4-dimethoxy-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide, is a compound with potential therapeutic applications. Its structure includes a pyrrolidine ring, which is known to influence various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C19H22N4O4S, with a molecular weight of 402.47 g/mol. The compound's structure features a pyridazine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O4S |

| Molecular Weight | 402.47 g/mol |

| Purity | Typically 95% |

The precise mechanism of action for N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-4-phenylbutanamide is not fully elucidated. However, it is hypothesized that the presence of the pyrrolidine ring allows for interactions with various biological targets similar to other pyrrolidine derivatives. This compound may influence multiple biochemical pathways, potentially leading to antiviral, anti-inflammatory, anticancer, and antimicrobial activities.

Biological Activities

Research indicates that compounds containing pyrrolidine rings exhibit a range of biological activities:

- Antiviral Activity : Some studies suggest that pyrrolidine derivatives can inhibit viral replication.

- Anticancer Properties : The compound may exert cytotoxic effects on cancer cell lines, potentially through apoptosis induction.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing cytokine production.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of similar compounds and provided insights into their biological activities:

- Study on Anticancer Effects : A study published in Chemistry & Biology demonstrated that pyrrolidine derivatives can inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .

- Antimicrobial Activity : Research published in Journal of Medicinal Chemistry highlighted that certain pyrrolidine-based compounds exhibited significant antibacterial activity against resistant strains of bacteria.

- Inflammation Modulation : A study indicated that pyrrolidine compounds could effectively reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .

Pharmacokinetics

The pharmacokinetic profile of N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-4-phenylbutanamide remains to be thoroughly studied. However, general characteristics of pyrrolidine derivatives include:

- Absorption : Typically well absorbed due to favorable lipophilicity.

- Distribution : Likely to distribute widely due to low molecular weight and moderate polarity.

- Metabolism : Expected to undergo hepatic metabolism with potential for active metabolites.

- Excretion : Primarily renal excretion is anticipated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamide Analogs (CAS 1021225-70-6 and 1021253-10-0)

Two closely related compounds from share the same pyridazine-thio-pyrrolidinone backbone but differ in their amide substituents:

- 2-(2,4-Dichlorophenoxy)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide (CAS 1021225-70-6) This analog substitutes the phenylbutanamide with a dichlorophenoxy-acetamide group. The electron-withdrawing chlorine atoms likely enhance metabolic stability and lipophilicity compared to the target compound’s phenylbutanamide .

- 2-(4-Chlorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide (CAS 1021253-10-0) Here, a 4-chlorophenylacetamide group replaces the butanamide chain.

Key Structural Differences:

- The target compound’s phenylbutanamide provides a longer aliphatic chain, which could increase flexibility and hydrophobic interactions compared to the rigid acetamide analogs.

- Chlorinated aromatic rings in the analogs may confer higher electrophilicity, affecting binding to targets like enzymes or receptors.

Thiophene-Substituted Butanamide (CAS 1058446-66-4)

The compound 4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide (CAS 1058446-66-4) shares the butanamide group but replaces the pyrrolidinone-thioethyl moiety with a thiophene-substituted pyridazinone.

Pyridine/Pyrimidine Derivatives from

These analogs suggest that the thio-pyrrolidinone moiety in the target compound may similarly enhance binding to biological targets through hydrogen bonding or hydrophobic interactions .

Research Findings and Implications

Though biological data for the target compound are absent in the evidence, structural comparisons reveal critical trends:

- Metabolic Stability: The pyrrolidinone moiety may resist oxidative metabolism better than thiophene or chlorinated aryl groups, as seen in other pyrrolidine-containing drugs .

- Synthetic Feasibility: Methods from (e.g., condensation in acetic acid or n-butanol) could be adapted for large-scale synthesis, though purity optimization may require advanced chromatography .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)-4-phenylbutanamide | Not provided | C21H25N4O2S | 409.5 | Phenylbutanamide, pyrrolidinone-thioethyl |

| 2-(2,4-Dichlorophenoxy)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide | 1021225-70-6 | C18H19Cl2N4O3S | 442.3 | Dichlorophenoxy-acetamide |

| 2-(4-Chlorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide | 1021253-10-0 | C17H18ClN4O2S | 385.9 | 4-Chlorophenyl-acetamide |

| 4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide | 1058446-66-4 | C21H23N3O2S | 381.5 | Thiophene-pyridazinone, isopropylphenyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.